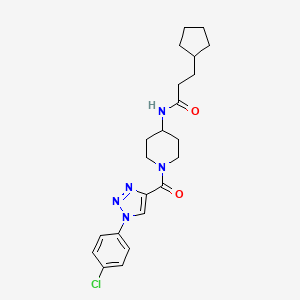

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide

Description

Properties

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPLONFPSFGWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It’s worth noting that compounds with similar structures have been found to have various adme properties, which can impact their bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of compounds with similar structures .

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring, a piperidine ring, and a cyclopentyl propanamide moiety. Its molecular formula is C_{20}H_{24}ClN_{5}O, with a molecular weight of approximately 393.89 g/mol. The presence of the 4-chlorophenyl group is particularly noteworthy as it may influence the compound's pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds similar to the one have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anticancer Properties : The compound's structure suggests potential interactions with specific molecular targets involved in cancer pathways. Studies have indicated that triazole derivatives can inhibit tumor growth by modulating enzyme activity related to cancer metabolism .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions. This interaction can inhibit the activity of enzymes critical for microbial growth and cancer cell proliferation .

- Receptor Modulation : The compound may act as a modulator for various receptors involved in inflammatory responses and pain pathways, contributing to its potential anti-inflammatory effects .

Research Findings and Case Studies

Several studies have documented the biological activities of triazole derivatives similar to the compound in focus:

Toxicity Evaluation

Toxicity assessments are crucial for determining the safety profile of new compounds. Preliminary data suggest that similar triazole compounds exhibit low toxicity levels with EC50 values exceeding 100% for various tested strains, indicating a favorable safety margin .

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Structure Type |

|---|---|

| Triazole Ring | Heterocyclic |

| Piperidine | Saturated nitrogen cycle |

| Cyclopentyl Propanamide | Aliphatic amide |

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated that modifications in the triazole structure can enhance its activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tuberculosis agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been implicated in inhibiting tumor growth by interfering with cellular proliferation pathways. Preliminary studies indicate that N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide may induce apoptosis in cancer cell lines, which warrants further investigation into its mechanism of action .

Neuropharmacological Effects

Given the piperidine component, there is interest in exploring the compound's effects on the central nervous system. Research into similar compounds has revealed potential as allosteric modulators of G protein-coupled receptors (GPCRs), which could lead to novel treatments for neurological disorders such as depression and anxiety .

Case Study: Antimicrobial Efficacy

In a study examining various triazole derivatives, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like rifampicin and vancomycin, highlighting its potential as an alternative treatment .

Case Study: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin. Mechanistic studies suggested that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide backbone is synthesized via coupling of the carboxylic acid derivative with the cyclohexylamine moiety.

Reaction Pathway

-

Activation of 5-chloro-2-isopropylbenzoic acid :

-

Nucleophilic acyl substitution :

Example Conditions

| Step | Reagents/Conditions | Yield | Source Analog |

|---|---|---|---|

| Acid activation | , reflux, 2 h | 85–90% | |

| Amide coupling | EDCl, HOBt, DMF, rt, 12 h | 75–80% |

Synthetic Routes

-

Reductive amination :

-

Nitrile reduction :

Key Data

| Intermediate | Method | Reagents | Yield |

|--------------|

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chlorophenyl vs. 3-Chlorophenyl Analogs

The compound N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide (CAS: 1251689-66-3) shares a nearly identical scaffold but differs in two key aspects:

Position of the chloro substituent : The target compound has a para -chlorophenyl group, while the analog has a meta substitution.

Cycloalkyl side chain : The target compound uses a cyclopentyl group, whereas the analog employs a cyclohexyl moiety.

Implications :

- Steric Effects : The cyclopentyl group is less bulky than cyclohexyl, which could improve membrane permeability but reduce solubility.

4-Chlorophenyl vs. 4-Isobutylphenyl (AB668)

The compound AB668 () contains a 4-isobutylphenylsulfonamidoethyl-piperidinyl core with an indole carboxylate group. While it shares the piperidine-triazole-carbonyl motif, the substituents differ significantly:

Cycloalkyl Side Chain Modifications

Cyclopentyl vs. tert-Butyl Groups

A compound listed in (4-(tert-butyl)-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide , CAS: 1251689-02-7) replaces the cyclopentyl group with a tert-butyl moiety.

Piperidine-Linked Fentanyl Analogs ()

Compounds like para-chloroisobutyryl fentanyl (N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) share the piperidin-4-yl-propanamide backbone but lack the triazole ring.

- Pharmacological Implications: Fentanyl analogs target opioid receptors, whereas the triazole in the target compound may confer selectivity for non-opioid targets (e.g., enzymes).

- Metabolic Stability : The triazole ring could improve resistance to oxidative metabolism compared to fentanyl’s aniline moiety .

Structural and Physicochemical Trends

Key Trends Identified

Chlorophenyl Position : Para-substitution may optimize electronic effects for target engagement compared to meta.

Cycloalkyl Size : Smaller cycloalkyl groups (e.g., cyclopentyl) balance lipophilicity and steric hindrance.

Triazole vs. Other Heterocycles : The triazole’s rigidity and hydrogen-bonding capacity differentiate it from indole or pyrazole-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.